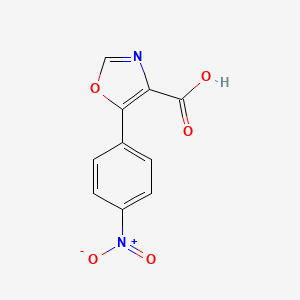![molecular formula C7H6N2OS B1320164 4H-Thieno[3,2-b]pyrrole-5-carboxamide CAS No. 881888-43-3](/img/structure/B1320164.png)
4H-Thieno[3,2-b]pyrrole-5-carboxamide
Vue d'ensemble
Description
Thieno[3,2-b]pyrrole-5-carboxamides are a class of compounds that have gained attention due to their pharmacological significance. They have been identified as reversible inhibitors of the enzyme KDM1A/LSD1, which is involved in the regulation of methylation levels at histone H3 lysine 4 (H3K4) and is overexpressed in several types of tumors. This makes them potential candidates for the development of novel cancer therapeutics .
Synthesis Analysis
The synthesis of thieno[3,2-b]pyrrole-5-carboxamides has been explored in various studies. While not directly synthesizing 4H-Thieno[3,2-b]pyrrole-5-carboxamide, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using a green approach that involves a catalytic four-component reaction. This method is characterized by step economy, reduced catalyst loading, and easy purification, which could potentially be applied to the synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamides . Additionally, new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives have been synthesized using 3-aminothiophene-2-carboxamide, suggesting that similar methods could be adapted for the synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of thieno[3,2-b]pyrrole-5-carboxamides has been studied extensively, particularly in the context of drug design. Structure-guided optimization based on multiple ligand/KDM1A-CoRest cocrystal structures has led to the development of extremely potent inhibitors with single-digit nanomolar IC50 values for in vitro inhibition of KDM1A . This indicates that the molecular structure of these compounds is critical for their biological activity and can be fine-tuned for enhanced efficacy.
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-b]pyrrole-5-carboxamides has been explored in the context of their inhibitory activity against KDM1A. The optimization of these compounds has involved various chemical modifications to improve their potency and selectivity. For instance, compounds with modifications at the 5-carboxamide position have shown remarkable anticlonogenic cell growth effects on human leukemia cells . This suggests that the chemical reactions involved in modifying the 5-carboxamide group are crucial for the biological activity of these compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4H-Thieno[3,2-b]pyrrole-5-carboxamide are not directly discussed in the provided papers, related compounds such as pyrrolo[2,3-b]quinolines have been synthesized with the aim of improving aqueous solubility, which is a common issue with thienopyridines . This implies that solubility and other physical properties are important considerations in the development of thieno[3,2-b]pyrrole-5-carboxamide derivatives for therapeutic use.
Applications De Recherche Scientifique
Antiviral Activity
- Application Summary: Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity .
- Results or Outcomes: The compounds have shown to exhibit a broad spectrum of antiviral activity .
Oncology
- Application Summary: Some thieno[3,2-b]pyrrole-5-carboxamides have been reported to reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .
- Results or Outcomes: The inhibition of these demethylases could potentially be used in cancer treatment, although the specific results or outcomes were not detailed in the sources I found .
Hepatitis C Treatment
- Application Summary: Some thieno[3,2-b]pyrrole-5-carboxamides have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .
- Results or Outcomes: The compounds have shown strong activity against the hepatitis C virus .
Synthesis of New Compounds
- Application Summary: A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH 2 and indole sodium salt, providing the respective amides .
- Results or Outcomes: The synthesis of these new compounds could potentially lead to the discovery of new applications in various fields .
Antitubercular Activity
- Application Summary: Some 4H-thieno[3,2-b]pyrrole-5-carbohydrazides were tested for antitubercular activity . Compound 7c showed a moderate antitubercular activity .
- Results or Outcomes: The compounds have shown moderate activity against tuberculosis .
Inhibition of Histone Lysine Demethylase KDM1A/LSD1
- Application Summary: Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This opens prospects of using them in oncology .
- Results or Outcomes: The inhibition of these demethylases could potentially be used in cancer treatment, although the specific results or outcomes were not detailed in the sources I found .
Synthesis of New Compounds
- Application Summary: A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH 2 and indole sodium salt, providing the respective amides .
- Results or Outcomes: The synthesis of these new compounds could potentially lead to the discovery of new applications in various fields .
Antitubercular Activity
- Application Summary: Some 4H-thieno[3,2-b]pyrrole-5-carbohydrazides were tested for antitubercular activity . Compound 7c showed a moderate antitubercular activity .
- Results or Outcomes: The compounds have shown moderate activity against tuberculosis .
Inhibition of Histone Lysine Demethylase KDM1A/LSD1
- Application Summary: Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This opens prospects of using them in oncology .
- Results or Outcomes: The inhibition of these demethylases could potentially be used in cancer treatment, although the specific results or outcomes were not detailed in the sources I found .
Orientations Futures
The future directions for the study of 4H-Thieno[3,2-b]pyrrole-5-carboxamide could involve further exploration of its potential applications in medicinal chemistry. Given its ability to inhibit certain viruses and regulate histone methylation, it could be a promising candidate for the development of new therapeutic agents .
Propriétés
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXAOBUHXRFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Thieno[3,2-b]pyrrole-5-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

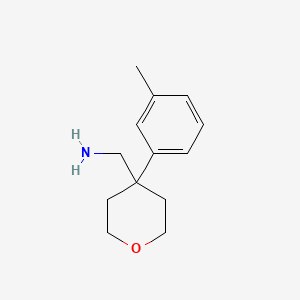
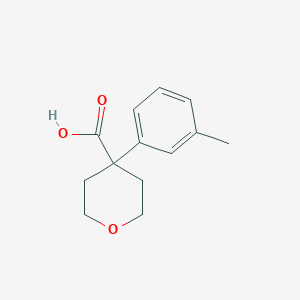
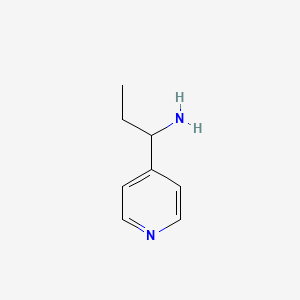
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

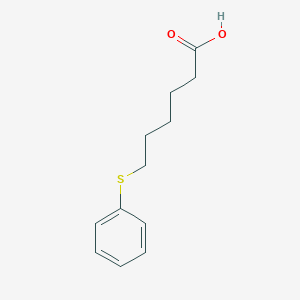

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)

